1-[(4R)-4-(Phenylmethyl)-2-thioxo-3-oxazolidinyl]ethanone
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Overview
Description
1-[(4R)-4-(Phenylmethyl)-2-thioxo-3-oxazolidinyl]ethanone is a chemical compound with the molecular formula C12H13NO2S and a molecular weight of 235.3 g/mol . This compound is characterized by its oxazolidinone core, which is a five-membered ring containing oxygen, nitrogen, and sulfur atoms. The presence of a phenylmethyl group adds to its structural complexity and potential reactivity .
Preparation Methods
The synthesis of 1-[(4R)-4-(Phenylmethyl)-2-thioxo-3-oxazolidinyl]ethanone typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the condensation of a thioamide with an epoxide, followed by cyclization to form the oxazolidinone ring . Industrial production methods may involve optimized reaction conditions, such as temperature control, solvent selection, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
1-[(4R)-4-(Phenylmethyl)-2-thioxo-3-oxazolidinyl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(4R)-4-(Phenylmethyl)-2-thioxo-3-oxazolidinyl]ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Mechanism of Action
The mechanism of action of 1-[(4R)-4-(Phenylmethyl)-2-thioxo-3-oxazolidinyl]ethanone involves its interaction with molecular targets such as enzymes or receptors. The oxazolidinone ring can form hydrogen bonds or other interactions with active sites, leading to inhibition or modulation of enzyme activity. The phenylmethyl group may enhance binding affinity or specificity through hydrophobic interactions or π-π stacking .
Comparison with Similar Compounds
Similar compounds to 1-[(4R)-4-(Phenylmethyl)-2-thioxo-3-oxazolidinyl]ethanone include other oxazolidinones and thioxo derivatives. For example:
1-[(4R)-4-(Phenylmethyl)-2-thioxo-3-thiazolidinyl]ethanone: This compound has a thiazolidinone ring instead of an oxazolidinone ring, which may alter its reactivity and biological activity.
1-[(4R)-4-(Phenylmethyl)-2-oxo-3-oxazolidinyl]ethanone: The presence of an oxo group instead of a thioxo group can significantly change the compound’s chemical properties and reactivity.
Properties
Molecular Formula |
C12H13NO2S |
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Molecular Weight |
235.30 g/mol |
IUPAC Name |
1-(4-benzyl-2-sulfanylidene-1,3-oxazolidin-3-yl)ethanone |
InChI |
InChI=1S/C12H13NO2S/c1-9(14)13-11(8-15-12(13)16)7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3 |
InChI Key |
WEQDBJJDTFGOQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(COC1=S)CC2=CC=CC=C2 |
Origin of Product |
United States |
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